molecular formula C8H10O3 B12531717 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol CAS No. 669088-57-7

4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol

Cat. No.: B12531717
CAS No.: 669088-57-7
M. Wt: 154.16 g/mol
InChI Key: DUNRSBLUMXLQPE-YFKPBYRVSA-N
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Description

4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a hydroxyethyl group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of ethylbenzene derivatives. The reaction typically requires a catalyst, such as a transition metal complex, and an oxidizing agent like hydrogen peroxide. The reaction conditions often include moderate temperatures and controlled pH levels to ensure selective hydroxylation.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroxylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used in the presence of catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in skin lightening agents and treatments for hyperpigmentation.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.

    Enzyme Inhibition: It may inhibit enzymes involved in melanin synthesis, leading to its use in skin lightening products.

    Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol can be compared with other similar compounds, such as:

    Hydroquinone (Benzene-1,4-diol): Both compounds have hydroxyl groups on the benzene ring, but hydroquinone lacks the hydroxyethyl group.

    Catechol (Benzene-1,2-diol): Catechol has hydroxyl groups in the ortho position, while this compound has them in the meta position.

    Resorcinol (Benzene-1,3-diol): Resorcinol is structurally similar but lacks the hydroxyethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

669088-57-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3/t5-/m0/s1

InChI Key

DUNRSBLUMXLQPE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)O)O)O

Canonical SMILES

CC(C1=C(C=C(C=C1)O)O)O

Origin of Product

United States

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